1-(4-methylspiro[3,4-dihydroquinoline-2,1'-cyclohexane]-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylspiro[3,4-dihydroquinoline-2,1’-cyclohexane]-1-yl)ethanone is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a quinoline moiety fused with a cyclohexane ring, and a ketone functional group attached to the spiro center. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylspiro[3,4-dihydroquinoline-2,1’-cyclohexane]-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of 1-(2-chloroacetyl)-1,2,3,4-tetrahydroquinoline with cyclohexanone under basic conditions . The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the spirocyclic product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions (e.g., temperature, pressure) can be tailored to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylspiro[3,4-dihydroquinoline-2,1’-cyclohexane]-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline compounds.
Scientific Research Applications
1-(4-methylspiro[3,4-dihydroquinoline-2,1’-cyclohexane]-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(4-methylspiro[3,4-dihydroquinoline-2,1’-cyclohexane]-1-yl)ethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-tetrahydro-4-methylspiro[quinoline-2-cyclohexane]
- 1-acetyl-2,2,4-trimethyl-3,4-dihydroquinoline
Uniqueness
1-(4-methylspiro[3,4-dihydroquinoline-2,1’-cyclohexane]-1-yl)ethanone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylspiro[3,4-dihydroquinoline-2,1'-cyclohexane]-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-13-12-17(10-6-3-7-11-17)18(14(2)19)16-9-5-4-8-15(13)16/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUIAXDZUZEACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCCC2)N(C3=CC=CC=C13)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973525 |
Source
|
Record name | 1-(4'-Methyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinolin]-1'-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5795-20-0 |
Source
|
Record name | 1-(4'-Methyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinolin]-1'-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.